molecular formula C15H14OS B6323232 (2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1705574-29-3

(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6323232
CAS RN: 1705574-29-3
M. Wt: 242.3 g/mol
InChI Key: KYNSWQALWPNSIZ-MDZDMXLPSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, or (2E)-3-(4-EPT), is a synthetic compound that has been studied for a variety of applications in scientific research. It is a tri-substituted alkenyl thiophene containing a prop-2-en-1-one moiety and an ethylphenyl substituent. This compound is of interest due to its potential applications in the fields of biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been studied for a variety of applications in scientific research. It has been used as a model compound to study the mechanisms of biotransformation and biodegradation of alkenyl thiophenes, as well as the biotransformation of other aromatic compounds. It has also been used as a model compound to study the mechanisms of drug-drug interactions. Additionally, ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been studied for its potential applications in the fields of biochemistry, pharmacology, and biotechnology.

Mechanism of Action

((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) is metabolized in the body by various enzymes, including cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases. These enzymes catalyze the oxidation, hydrolysis, and conjugation of the compound, resulting in metabolites that can be further metabolized and excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) have not been extensively studied. However, in vitro studies have shown that ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can inhibit the activity of cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases. Additionally, in vivo studies have shown that ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) is metabolized to a variety of metabolites, which may have different effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) for lab experiments include its low cost and its availability from commercial suppliers. Additionally, ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been used in a variety of studies, which makes it a useful model compound for studying the mechanisms of biotransformation and biodegradation of alkenyl thiophenes. The main limitation of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) for lab experiments is that its biochemical and physiological effects have not been extensively studied.

Future Directions

The potential future directions for ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) include further studies on its biochemical and physiological effects, as well as its potential applications in biochemistry, pharmacology, and biotechnology. Additionally, further research could be conducted on the mechanisms of biotransformation and biodegradation of alkenyl thiophenes, as well as the biotransformation of other aromatic compounds. Finally, further research could be conducted on the potential interactions between ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) and other drugs, as well as its potential effects on drug-drug interactions.

Synthesis Methods

The synthesis of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can be achieved through a multicomponent reaction (MCR) involving 4-ethylphenol, thiophene-2-carbaldehyde, and ethyl prop-2-en-1-oate. The MCR is catalyzed by a Lewis acid such as zinc chloride, and the reaction is carried out in a solvent such as dichloromethane. The resulting product is a mixture of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) and its diastereomer, (2Z)-3-(4-EPT). This mixture can be separated by column chromatography and the desired ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can be isolated in high yields.

properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c1-2-12-5-7-13(8-6-12)9-10-14(16)15-4-3-11-17-15/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNSWQALWPNSIZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

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